N-ethyl-2-formylbenzamide
Description
Contextual Significance of Benzamide (B126) and Formyl Moieties in Organic Synthesis
The benzamide and formyl moieties are fundamental components in the landscape of organic synthesis, each contributing distinct and valuable reactivity.
The benzamide scaffold is a prolific structural motif found in a vast array of molecules, from pharmaceuticals to agrochemicals. cbijournal.com It is estimated that the amide bond is present in up to 25% of all pharmaceutical drugs on the market, making its formation one of the most critical reactions in medicinal chemistry. cbijournal.com Benzamides are recognized as valuable building blocks and intermediates for creating various biologically active molecules. mdpi.comresearchgate.net Their stability and the relative ease of their synthesis from readily available materials contribute to their widespread use. mdpi.com The benzamide structure is a key component in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netresearchgate.net
The formyl group (-CHO), characteristic of aldehydes, is a cornerstone of organic synthesis due to its versatility as a valuable intermediate. researchgate.net The introduction of a formyl group to an aromatic ring, known as formylation, is a powerful strategy for direct C-C bond formation. orgsyn.org Aldehydes serve as key precursors for a multitude of other functional groups and are pivotal in constructing complex molecular architectures. researchgate.net They readily participate in reactions such as oxidations, reductions, and various condensation reactions. cymitquimica.com Modern synthetic methods are continuously being developed to overcome the limitations of classical formylation techniques, aiming for milder conditions and broader substrate compatibility. researchgate.netorgsyn.org
Overview of the Chemical Structure and Unique Features of N-ethyl-2-formylbenzamide
This compound is an aromatic compound distinguished by the presence of an N-ethylcarboxamide group and a formyl group in an ortho (1,2) substitution pattern on the benzene (B151609) ring. This specific arrangement imparts unique chemical characteristics.
The juxtaposition of the electron-withdrawing formyl group and the amide functionality creates a platform for intramolecular reactions, making it a valuable precursor for synthesizing various heterocyclic systems. The proximity of these groups can facilitate cyclization reactions to form structures like isoindolinones. rsc.org
Below are the key identifiers and properties for this compound:
| Property | Value | Reference |
| CAS Number | 1862797-64-5 | aablocks.combldpharm.com |
| Molecular Formula | C₁₀H₁₁NO₂ | aablocks.combldpharm.com |
| Molecular Weight | 177.20 g/mol | bldpharm.com |
| SMILES Code | O=C(NCC)C1=CC=CC=C1C=O | bldpharm.com |
Current Academic Research Trends and Unaddressed Challenges Pertaining to ortho-Formylbenzamides
Research involving ortho-formylbenzamides is an active area, primarily focused on their utility as synthetic intermediates for constructing complex molecular frameworks.
A significant trend is the use of ortho-formylbenzamides as precursors for heterocyclic compounds. For instance, they are employed in the synthesis of isoindolinones through intramolecular reactions. rsc.org Recent studies have demonstrated that N-phthalimidoyl sulfoximines can serve as a source for a wide range of 2-formyl benzamides under mild conditions, which are then used as building blocks for creating nitriles and alkynes. researchgate.net
Furthermore, these compounds are key substrates in stereoselective synthesis. The condensation of atropisomeric 2-formylbenzamides with chiral auxiliaries has been explored to achieve dynamic thermodynamic resolution, yielding enantiomerically enriched products. acs.org This highlights their role in creating molecules with specific three-dimensional arrangements, which is crucial in drug discovery.
Despite these advances, challenges remain. A primary hurdle in the synthesis and application of ortho-substituted biaryls, including derivatives of ortho-formylbenzamides, is overcoming the high kinetic barriers for their formation, which often requires high temperatures that can compromise stereochemical control. acs.org Achieving high diastereoselectivity in reactions involving these substrates can also be problematic. rsc.org The development of new catalytic systems and reaction conditions that allow for efficient and highly selective transformations of ortho-formylbenzamides at lower temperatures remains a key objective for synthetic chemists. acs.orgncl.ac.uk
Properties
IUPAC Name |
N-ethyl-2-formylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(13)9-6-4-3-5-8(9)7-12/h3-7H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQVEPRFJJEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of N Ethyl 2 Formylbenzamide
Chemical Transformations Involving the Formyl Group
The formyl group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous chemical transformations.
Nucleophilic Addition Reactions to the Aldehyde Carbonyl
Nucleophilic addition is a fundamental reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.
Intermediate Formation: The electrons from the C=O pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen is protonated by a weak acid (like water or alcohol) to give the final alcohol product.
For N-ethyl-2-formylbenzamide, this reaction would lead to the formation of a secondary alcohol. The close proximity of the N-ethylamido group can influence the stereochemical outcome of the reaction, particularly if chiral reagents or catalysts are employed.
Oxidation Reactions (e.g., to Carboxylic Acids)
The formyl group of this compound can be readily oxidized to a carboxylic acid group, yielding 2-(N-ethylcarbamoyl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents, ranging from strong to mild.
Common Oxidizing Agents for Aldehydes:
| Oxidizing Agent | Description | Product with this compound |
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that effectively converts aldehydes to carboxylic acids under basic, acidic, or neutral conditions. libretexts.orgchemistrysteps.com | 2-(N-ethylcarbamoyl)benzoic acid |
| Chromic Acid (H₂CrO₄) | Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid. It is a strong oxidizing agent. | 2-(N-ethylcarbamoyl)benzoic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | A mild oxidizing agent used as a classic chemical test to distinguish aldehydes from ketones. ncert.nic.inwikipedia.orglibretexts.org A positive test results in the formation of a silver mirror on the reaction vessel. ncert.nic.inwikipedia.orgchemistrylearner.com | 2-(N-ethylcarbamoyl)benzoate |
The reaction with Tollens' reagent occurs in an alkaline medium, where the aldehyde is oxidized to the corresponding carboxylate anion. ncert.nic.in The silver ions (Ag⁺) in the complex are simultaneously reduced to elemental silver (Ag). aakash.ac.in
Reaction with Tollens' Reagent: 2 [Ag(NH₃)₂]⁺ + R-CHO + 3 OH⁻ → 2 Ag(s) + R-COO⁻ + 4 NH₃ + 2 H₂O
Reduction Reactions (e.g., to Hydroxymethyl Groups)
The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This is a common transformation achieved using metal hydride reagents. The product of this reaction is N-ethyl-2-(hydroxymethyl)benzamide.
The most common reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). It is a mild and selective reducing agent that reduces aldehydes and ketones but typically does not affect less reactive functional groups like amides or esters under standard conditions.
Mechanism of NaBH₄ Reduction:
Hydride Attack: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon of the formyl group.
Alkoxide Formation: This nucleophilic addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.
Protonation: A protic solvent (like methanol (B129727) or water) is added in a workup step to protonate the alkoxide, yielding the primary alcohol.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also reduce the aldehyde. However, its higher reactivity could potentially lead to the reduction of the amide group as well, making NaBH₄ the more chemoselective choice for this specific transformation.
Condensation Reactions, including Imine Formation
Aldehydes undergo condensation reactions with primary amines to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule.
General Mechanism of Imine Formation:
Nucleophilic Attack: The nitrogen atom of a primary amine (R'-NH₂) attacks the carbonyl carbon of this compound.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming a protonated imine (an iminium ion).
Deprotonation: A base (such as water) removes the proton from the nitrogen atom to yield the final, neutral imine product.
Illustrative Condensation Reactants:
| Reactant Type | Example | Product Type |
| Primary Amine | Aniline | N-(phenyl)-1-(2-(N-ethylcarbamoyl)phenyl)methanimine |
| Hydrazine (B178648) | Hydrazine (H₂NNH₂) | Hydrazone |
| Hydroxylamine | Hydroxylamine (H₂NOH) | Oxime |
| Active Methylene Compound | Diethyl malonate | Knoevenagel condensation product |
Reactivity of the Amide Linkage
The amide group is significantly less reactive than aldehydes or ketones due to resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon and strengthening the C-N bond. However, under forcing conditions, the amide bond can undergo cleavage.
Controlled Hydrolysis Pathways for Synthetic Utility
Amide hydrolysis is the cleavage of the amide bond by reaction with water to form a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base and typically requires heating.
Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. khanacademy.orgyoutube.com
Protonation: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺).
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.
Elimination: The C-N bond breaks, and the amine (as its protonated ammonium (B1175870) salt) is expelled as a leaving group.
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to give the final product. The products of acid-catalyzed hydrolysis of this compound are 2-formylbenzoic acid and ethylammonium (B1618946) ion.
Base-Catalyzed (Saponification) Hydrolysis: This pathway involves the direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the amide carbonyl carbon. acs.orgclemson.edu
Nucleophilic Attack: A hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the ethylamide anion (⁻NHEt) as the leaving group. This is generally the rate-limiting step.
Acid-Base Reaction: The ethylamide anion is a strong base and immediately deprotonates the newly formed carboxylic acid.
Acidification: An acidic workup is required in a final step to protonate the carboxylate and generate the neutral 2-formylbenzoic acid. The initial products are the 2-formylbenzoate (B1231588) salt and ethylamine (B1201723).
Hindered Rotation and E/Z Isomerism around the Amide Bond
The amide bond in this compound exhibits a significant degree of double bond character due to resonance, which restricts free rotation around the C-N bond. This restricted rotation, also known as hindered rotation, gives rise to the possibility of E/Z isomerism (also referred to as cis/trans isomerism in the context of amides).
The two planar conformers, the E and Z isomers, arise from the different spatial arrangements of the substituents attached to the carbonyl carbon and the nitrogen atom. In the case of this compound, these substituents are the 2-formylphenyl group and the oxygen atom on the carbonyl carbon, and the ethyl group and the hydrogen atom on the nitrogen.
The energy barrier for this rotation in secondary amides is typically in the range that allows for the observation of distinct E and Z isomers as separate species on the NMR timescale at or below room temperature. rwth-aachen.de The population of each isomer is dependent on the relative steric and electronic interactions between the substituents in each conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this phenomenon. nih.gov The presence of two sets of signals for the N-ethyl group and other protons in the molecule in the 1H NMR spectrum is a characteristic indicator of the presence of both E and Z isomers in solution. The ratio of the isomers can be determined by integrating the corresponding signals. Variable temperature NMR (VT-NMR) experiments can be used to study the dynamics of the interconversion between the two isomers and to determine the rotational energy barrier.
For ortho-substituted benzamides, the steric hindrance between the ortho-substituent (in this case, the formyl group) and the N-alkyl group can influence the preferred conformation and the barrier to rotation.
| Isomer | Description | Key Steric Interaction |
| Z-isomer | The 2-formylphenyl group is trans to the ethyl group. | Interaction between the 2-formylphenyl group and the amide hydrogen. |
| E-isomer | The 2-formylphenyl group is cis to the ethyl group. | Interaction between the 2-formylphenyl group and the ethyl group. |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with two groups: an N-ethylamido group (-NH-CO-CH2CH3) and a formyl group (-CHO). The position of further electrophilic aromatic substitution on the ring is determined by the combined directing effects of these two substituents.
The N-ethylamido group is an ortho-, para-directing and activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
The formyl group is a meta-directing and deactivating group. The carbonyl group is strongly electron-withdrawing, both through induction and resonance, which decreases the electron density of the benzene ring, particularly at the ortho and para positions, thus directing incoming electrophiles to the meta position.
In this compound, these two groups are in an ortho relationship to each other. The directing effects of the two groups are as follows:
N-ethylamido group (at C1): Directs to positions 2 (occupied), 4, and 6.
Formyl group (at C2): Directs to positions 4 and 6 (relative to itself, which are positions 3 and 5 on the ring).
Considering the positions on the benzene ring of this compound:
Position 3: Meta to the N-ethylamido group and ortho to the formyl group.
Position 4: Para to the N-ethylamido group and meta to the formyl group.
Position 5: Meta to both the N-ethylamido group and the formyl group.
Position 6: Ortho to the N-ethylamido group and meta to the formyl group.
The powerful ortho-, para-directing effect of the N-ethylamido group is expected to dominate over the meta-directing effect of the formyl group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the N-ethylamido group, which are positions 4 and 6. Steric hindrance from the adjacent formyl group might disfavor substitution at position 6, potentially making position 4 the major site of substitution.
| Substituent | Type | Directing Effect |
| -NH-CO-CH2CH3 | Activating | Ortho, Para |
| -CHO | Deactivating | Meta |
Intramolecular Cyclization and Rearrangement Pathways (e.g., to Heterocycles)
The ortho-positioning of the formyl and N-ethylamido groups in this compound provides a structural motif that is amenable to intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions typically involve the nucleophilic attack of the amide nitrogen or a derivative thereof onto the electrophilic carbonyl carbon of the formyl group.
One of the most common cyclization pathways for related compounds, such as 2-carboxybenzaldehydes reacting with amines, is the formation of N-substituted isoindolinones . nih.gov By analogy, under reductive conditions, this compound could potentially undergo reductive amination followed by intramolecular cyclization to yield N-ethylisoindolinone.
Another important class of heterocycles that can be synthesized from ortho-acylbenzamides are phthalazinones . This typically involves a reaction with hydrazine or its derivatives. The hydrazine would first react with the formyl group to form a hydrazone, which could then undergo intramolecular cyclization with the amide moiety to form the phthalazinone ring system.
The specific reaction pathway and the resulting heterocyclic product are highly dependent on the reaction conditions and the reagents employed. For instance, acidic or basic catalysis can facilitate the cyclization by activating the carbonyl group or enhancing the nucleophilicity of the nitrogen atom, respectively.
This compound as a Building Block in Complex Molecule Synthesis (Non-Biological Targets)
This compound and structurally similar ortho-formylbenzamides are valuable building blocks in organic synthesis due to the presence of three reactive sites: the formyl group, the amide functionality, and the aromatic ring. These functional groups can be manipulated in a variety of ways to construct more complex molecular architectures.
The bifunctional nature of the molecule, with an electrophilic aldehyde and a nucleophilic (after deprotonation) amide nitrogen in close proximity, makes it a suitable precursor for the synthesis of various fused heterocyclic systems. As mentioned in the previous section, it can be a key starting material for the synthesis of isoindolinone and phthalazinone derivatives, which are common scaffolds in medicinal chemistry and materials science.
Furthermore, this compound can participate in multicomponent reactions (MCRs) . In MCRs, three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants. The aldehyde functionality of this compound can react with an amine and an isocyanide in a Ugi-type reaction, or with other components in various other MCRs, to rapidly generate molecular complexity.
The aromatic ring can be further functionalized through electrophilic aromatic substitution, as discussed in section 3.3, to introduce additional substituents. The formyl and amide groups can then be used to direct the formation of further rings, leading to polycyclic aromatic compounds. For instance, the formyl group can be converted into an alkyne, which can then undergo cycloaddition reactions.
Advanced Spectroscopic and Structural Characterization of N Ethyl 2 Formylbenzamide
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of N-ethyl-2-formylbenzamide.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the spatial proximity of protons within a molecule, thereby revealing its preferred conformation in solution. For this compound, NOESY experiments can elucidate the relative orientation of the ethyl group, the formyl group, and the benzene (B151609) ring.
The key intramolecular interactions that would be expected to be observed in a NOESY spectrum are between the N-H proton of the amide and the formyl proton, as well as between the ethyl group protons and the aromatic protons. The presence and intensity of these cross-peaks can differentiate between possible conformers. For instance, a strong NOE between the N-H proton and the formyl proton would suggest a conformation where these two groups are in close proximity. The analysis of NOESY spectra can be complex, especially in cases where molecules are conformationally labile, and may show the presence of hidden conformers. arxiv.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (amide) | - | ~168 |
| C=O (aldehyde) | ~10.0 | ~192 |
| Aromatic CH | 7.5 - 8.2 | 125 - 135 |
| Aromatic C (quaternary) | - | 130 - 140 |
| N-CH₂ | ~3.4 | ~35 |
| CH₃ | ~1.2 | ~15 |
Note: These are predicted values and can vary based on solvent and temperature.
The amide bond in this compound possesses a partial double bond character, which restricts rotation around the C-N bond. Similarly, rotation around the bond connecting the formyl group to the aromatic ring can be hindered. Dynamic NMR (DNMR) spectroscopy is the technique of choice for quantifying the energy barriers associated with these rotational processes. nih.govnih.gov
By monitoring the NMR spectra at variable temperatures, the coalescence of signals corresponding to different conformers can be observed. mdpi.com From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. For similar N-substituted benzamides, rotational barriers for the amide C-N bond are typically in the range of 15-20 kcal/mol. nih.govnih.govmdpi.com The presence of the ortho-formyl group may influence this barrier due to steric and electronic effects.
Advanced Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups in this compound, offering insights into bonding and intermolecular interactions.
The key vibrational bands for this compound would be:
Amide I band (C=O stretch): Expected around 1650 cm⁻¹. Its position is sensitive to hydrogen bonding.
Amide II band (N-H bend and C-N stretch): Expected around 1550 cm⁻¹.
Aldehyde C=O stretch: Expected around 1700 cm⁻¹. The ortho position to the amide group might cause a shift in this frequency.
N-H stretch: A broad band is expected in the region of 3300 cm⁻¹ due to hydrogen bonding.
Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
C-H stretches of the ethyl group: Around 2950-2850 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C stretching modes of the aromatic ring. Theoretical calculations using Density Functional Theory (DFT) can be employed to aid in the assignment of the observed vibrational bands. physchemres.org
Table 2: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amide | C=O stretch (Amide I) | ~1650 | ~1650 |
| Amide | N-H bend (Amide II) | ~1550 | Weak |
| Aldehyde | C=O stretch | ~1700 | ~1700 |
| Amine | N-H stretch | ~3300 (broad) | ~3300 |
| Aromatic Ring | C=C stretch | 1600-1450 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula of this compound. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can be used for structural confirmation.
The predicted fragmentation pathways for this compound upon electron ionization would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl groups or the nitrogen atom.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene.
Loss of the ethyl group: Leading to a fragment ion corresponding to 2-formylbenzamide (B1283742).
Loss of the formyl group: Resulting in an N-ethylbenzamide fragment.
Cleavage of the amide bond: Generating ions corresponding to the benzoyl cation and the ethylamine (B1201723) radical cation.
The high-resolution capabilities of the instrument allow for the differentiation of fragment ions with very similar nominal masses, aiding in the elucidation of the fragmentation mechanisms. nih.govniu.edu
X-ray Crystallography of this compound and its Co-Crystals or Metal Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, providing a detailed picture of its molecular conformation in the crystalline state. The conformation observed in the solid state may differ from that in solution due to packing forces and intermolecular interactions. researchgate.netrsc.org
Key structural features to be determined would include the planarity of the amide group and the relative orientation of the formyl and ethyl substituents with respect to the benzene ring. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amide N-H as a donor and the amide and aldehyde carbonyl oxygens as acceptors. These interactions could lead to the formation of chains, dimers, or more complex supramolecular architectures. rsc.orgnih.gov
Furthermore, this compound could potentially form co-crystals with other molecules, which could modify its physicochemical properties. researchgate.netnih.gov The analysis of its coordination complexes with metal ions would also provide valuable information on its chelating abilities and the resulting geometries.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-formylbenzamide |
| N-ethylbenzamide |
| Benzoyl cation |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
There is no specific published research detailing the analysis of intermolecular interactions or hydrogen bonding networks for this compound. In general, benzamide (B126) derivatives are known to form intermolecular hydrogen bonds, which can significantly influence their crystal packing and physical properties. For instance, studies on unsubstituted benzamide have shown that N–H···O hydrogen bonds are crucial in stabilizing the crystalline lattice. The presence of both a hydrogen bond donor (the N-H group of the amide) and two potential hydrogen bond acceptors (the carbonyl oxygen and the formyl oxygen) in this compound suggests that it is likely to form complex hydrogen bonding networks in the solid state. However, without experimental data from techniques such as X-ray crystallography or solid-state NMR for this specific compound, any description of its intermolecular interactions would be purely speculative.
A detailed analysis would typically involve the identification of hydrogen bond donors and acceptors, the measurement of bond lengths and angles, and the characterization of the resulting network topology (e.g., chains, sheets, or three-dimensional frameworks). Computational modeling, such as Density Functional Theory (DFT), could also be employed to calculate the energies of these interactions.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound (Illustrative Only)
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N-H | O=C (amide) | Data not available | Data not available |
Note: This table is for illustrative purposes only, as no experimental or theoretical data for this compound has been found.
Chiroptical Spectroscopy (if chiral derivatives are synthesized or studied)
There is no information available in the scientific literature regarding the synthesis or study of chiral derivatives of this compound. Consequently, no data on their chiroptical spectroscopy exists.
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study the three-dimensional structure of chiral molecules. If chiral derivatives of this compound were to be synthesized—for example, by introducing a chiral center in the ethyl group or by creating atropisomers through restricted rotation around the aryl-carbonyl bond—these techniques could provide valuable information about their absolute configuration and conformational preferences in solution.
In a hypothetical study, the CD spectrum of a chiral derivative would show characteristic Cotton effects, the signs and magnitudes of which could be correlated with specific stereochemical features. Theoretical calculations of the CD spectrum would be a crucial tool in assigning the absolute configuration of the synthesized enantiomers.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies of N Ethyl 2 Formylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule with a high degree of accuracy.
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. A critical aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For instance, in a study of 4-ethoxy-2,3-difluoro benzamide (B126), a related benzamide derivative, the HOMO and LUMO energies were calculated to be -6.91841 eV and -1.5365 eV, respectively, resulting in an energy gap of 5.38191 eV. researchgate.net A large frontier orbital gap is generally associated with low chemical reactivity and high stability. researchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized over the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.91841 |
| LUMO | -1.5365 |
| Energy Gap | 5.38191 |
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of compounds.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. For example, in a study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, the calculated vibrational frequencies were found to be in strong agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical NMR data that can be compared with experimental results to confirm the molecular structure. Theoretical and experimental NMR data correlation was demonstrated for N,N'-bisarylmalonamides, where DFT calculations accurately reproduced the experimental chemical shifts.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum.
The acid dissociation constant (pKa) is a fundamental property that governs the behavior of a compound in different pH environments. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models combined with quantum mechanical descriptors, can predict pKa values with considerable accuracy. These models often use calculated parameters such as the energies of the protonated and deprotonated species, electrostatic potentials, and charges on the acidic or basic sites. For nitrogen-containing compounds, reliable pKa prediction has been achieved using DFT-based methods, which can be crucial for understanding the reactivity of the amide group in N-ethyl-2-formylbenzamide. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.
For reactions involving this compound, such as nucleophilic addition to the formyl group or reactions at the amide nitrogen, computational modeling can elucidate the step-by-step mechanism. This analysis can reveal whether a reaction is concerted or proceeds through intermediates. For instance, studies on [3+2] cycloaddition reactions have utilized molecular electron density theory to analyze the reaction mechanism and the regio- and stereoselectivity. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
This compound possesses conformational flexibility due to the rotation around several single bonds. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and their relative populations. Conformational analysis of related N-alkyl amides has been successfully carried out using a combination of experimental techniques and DFT calculations. nih.gov
Solvation plays a critical role in the behavior of molecules in solution. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium. These models are essential for accurately predicting properties such as conformational preferences and reaction energetics in solution.
Prediction of Regioselectivity and Stereoselectivity in Reactions
Many chemical reactions can yield multiple products that are isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over another, leading to constitutional isomers. Stereoselectivity is the preference for the formation of one stereoisomer over another.
Computational methods can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product. For this compound, which has multiple reactive sites (the formyl group, the aromatic ring, and the amide), theoretical studies can predict, for example, where a nucleophile would preferentially attack. Studies on the N-ethylation of a related quinoline (B57606) carboxamide demonstrated the use of DFT to investigate and explain the observed regioselectivity by analyzing the acidity of different N-H sites and comparing possible reaction paths. nih.gov
Applications of N Ethyl 2 Formylbenzamide in Materials Science and Supramolecular Chemistry
Use as a Monomer or Cross-linking Agent in Polymer Synthesis (e.g., through imine formation)
The presence of a formyl group makes N-ethyl-2-formylbenzamide a prime candidate for participation in polymerization reactions, particularly through the formation of imine bonds (C=N). This reaction, a condensation between an aldehyde and a primary amine, is a cornerstone of dynamic covalent chemistry and is widely used to create a class of polymers known as polyimines or Schiff base polymers. researchgate.netresearchgate.netnih.gov
When reacted with difunctional or polyfunctional primary amines, this compound can act as a monomer or a cross-linking agent to produce high-performance polymers. For instance, condensation with a diamine would lead to the formation of a linear polyimine chain. The aromatic backbone imparted by the benzamide (B126) moiety would likely contribute to the thermal stability and rigidity of the resulting polymer. rsc.org If reacted with a triamine or other polyamine, this compound would function as a cross-linker, creating a robust three-dimensional network thermoset. nih.gov
The properties of these polyimine networks, such as glass transition temperature, thermal degradation temperature, and mechanical strength, could be tuned by selecting different amine co-monomers. rsc.org Materials derived from such reactions often exhibit valuable characteristics, including self-healing capabilities and reprocessability, owing to the reversible nature of the imine bond. acs.org
Table 1: Potential Polymerization Reactions Involving this compound
| Reactant Type | Role of this compound | Resulting Polymer Architecture | Potential Properties |
| Diamine (e.g., 1,4-diaminobenzene) | Monomer | Linear Polyimine | Thermally stable, potentially semi-crystalline |
| Triamine (e.g., Tris(2-aminoethyl)amine) | Cross-linking Agent | Cross-linked Polyimine Network (Thermoset/Vitrimer) | High thermal stability, chemical resistance, self-healing |
Coordination Chemistry: Exploration of this compound as a Ligand
The molecular structure of this compound is well-suited for acting as a ligand in coordination chemistry. Ligands are crucial in forming metal complexes, which are foundational to catalysis and materials science.
This compound can function as a chelating ligand, binding to a metal center through more than one donor atom. The most probable coordination mode involves the oxygen atom of the formyl group and the oxygen atom of the amide carbonyl group, forming a stable six-membered chelate ring with a metal ion. This bidentate O,O'-coordination is a common binding motif for related ligands. purdue.eduyoutube.comacs.org
This chelation can lead to the formation of various metal complexes with transition metals such as zinc, manganese, iron, or copper. The stoichiometry and geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion, its oxidation state, and the presence of other co-ligands. rsc.orgnih.gov
Table 2: Potential Chelation Modes of this compound
| Chelation Mode | Donor Atoms | Chelate Ring Size | Description |
| Bidentate | Formyl Oxygen, Amide Oxygen | 6-membered | The most likely coordination mode, forming a stable ring with the metal center. |
| Monodentate | Amide Oxygen | N/A | A simpler coordination where only the amide oxygen binds to the metal. |
| Bridging | Formyl Oxygen and Amide Oxygen | N/A | The ligand could bridge two metal centers, with each oxygen atom coordinating to a different metal ion. |
Metal complexes derived from amide-based ligands are actively investigated for their catalytic properties in a range of organic transformations. rsc.orgnih.gov Complexes of this compound could potentially be explored as catalysts in several areas of non-biological catalysis.
For example, iron-amide complexes have been shown to catalyze reactions like hydrosilylation. nih.gov Similarly, rhodium and nickel complexes are known to catalyze the oxidative amidation of aldehydes. nsf.govresearchgate.net A metal complex of this compound could be screened for activity in reactions such as:
Oxidation/Reduction Reactions: The metal center could facilitate electron transfer for the oxidation of alcohols or the reduction of unsaturated bonds.
Cross-Coupling Reactions: These complexes could potentially serve as catalysts in C-C or C-N bond-forming reactions, a cornerstone of modern synthetic chemistry.
Ring-Opening Polymerization: Lewis acidic metal centers in such complexes might catalyze the ring-opening of cyclic monomers like epoxides or lactones. rsc.org
Supramolecular Architectures and Self-Assembly Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on this compound provide the necessary components for directed self-assembly into ordered, higher-order structures. escholarship.orgnih.govresearchgate.net
Hydrogen bonding is a powerful directional force for constructing supramolecular architectures. The this compound molecule contains a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide C=O oxygen and the formyl C=O oxygen).
This combination of donor and acceptor sites allows for the formation of robust intermolecular hydrogen bonds. mdpi.com In the solid state, substituted benzamides are known to form extended networks, such as chains or sheets, through N-H···O interactions. nih.govnih.gov It is conceivable that this compound could self-assemble into well-defined one-, two-, or three-dimensional hydrogen-bonded organic frameworks (HOFs). The precise architecture of such a framework would be influenced by crystallization conditions and the steric effects of the ethyl and formyl groups. mdpi.comacs.org
The ordered frameworks created through the self-assembly of molecules like this compound can feature intrinsic pores or cavities. These cavities can be designed to encapsulate other smaller molecules, known as "guests," leading to the formation of host-guest systems. rsc.orgsemanticscholar.org
The design of such systems relies on principles of molecular recognition, where the size, shape, and chemical nature of the host's cavity are complementary to the guest molecule. nih.gov By modifying the benzamide backbone (e.g., adding other functional groups), it could be possible to tailor the cavity environment to selectively bind specific guests. Such host-guest systems have applications in areas like chemical separations, sensing, and the stabilization of reactive species.
Future Research Directions and Unexplored Frontiers in N Ethyl 2 Formylbenzamide Chemistry
Development of Novel and More Efficient Synthetic Pathways
The advancement of N-ethyl-2-formylbenzamide chemistry is contingent on the development of efficient and scalable synthetic routes. Current methodologies for the synthesis of 2-formyl benzamides often involve multi-step procedures. A notable approach involves the aminolysis of an N-phthalimidoyl sulfoximine (B86345), which proceeds under mild conditions to afford a variety of 2-formyl benzamides in good to high yields. rwth-aachen.deresearchgate.net This reaction is proposed to occur through an unprecedented variant of the McFadyen-Stevens reaction. rwth-aachen.deresearchgate.net
Future research could focus on optimizing this and other existing methods, as well as exploring entirely new synthetic strategies. Key areas for improvement include:
Catalytic Methods: Investigating transition-metal-catalyzed C-H formylation of N-ethylbenzamide would offer a more atom-economical approach.
Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates.
Green Chemistry Approaches: The development of synthetic routes that utilize renewable starting materials, environmentally benign solvents, and minimize waste generation is a critical goal.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Optimized McFadyen-Stevens Variant | Mild reaction conditions, good yields. rwth-aachen.deresearchgate.net | Stoichiometric reagents, potential for side products. |
| Catalytic C-H Formylation | High atom economy, direct functionalization. | Regioselectivity, catalyst cost and sensitivity. |
| Flow Chemistry Synthesis | Enhanced safety, improved heat and mass transfer, scalability. | Initial setup cost, potential for clogging. |
| Biocatalytic Approaches | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |
Exploration of Unconventional Reactivity and New Chemical Transformations
The juxtaposition of the formyl and amide groups in this compound presents opportunities for exploring unique reactivity and developing novel chemical transformations. The formyl group can serve as a synthetic handle for a variety of reactions. For instance, 2-formyl benzamides have been successfully converted into nitriles and alkynes, demonstrating their utility as versatile building blocks. rwth-aachen.de
Future research should aim to uncover and exploit the full synthetic potential of this scaffold. Interesting avenues include:
Intramolecular Cyclizations: The close proximity of the formyl and amide groups could facilitate novel intramolecular cyclization reactions to generate complex heterocyclic structures.
Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound could provide rapid access to diverse molecular architectures.
Organocatalysis: The amide moiety could act as an internal directing group or catalyst in various transformations of the formyl group.
The following table outlines potential transformations of the formyl group in this compound:
| Transformation | Reagents and Conditions | Potential Product Class |
| Nitrile Formation | O-(diphenylphosphinyl)hydroxylamine (DPPH) in toluene. rwth-aachen.de | 2-cyano-N-ethylbenzamide |
| Alkyne Synthesis | CBr4, P(Oi-Pr)3, followed by DBU and NaOH. rwth-aachen.de | 2-ethynyl-N-ethylbenzamide |
| Reductive Amination | Various amines and a reducing agent. | 2-(aminomethyl)-N-ethylbenzamides |
| Wittig Reaction | Phosphonium (B103445) ylides. | 2-(alkenyl)-N-ethylbenzamides |
| Henry Reaction | Nitroalkanes and a base. | 2-(2-nitro-1-hydroxyethyl)-N-ethylbenzamides |
Integration into Advanced Functional Materials (e.g., responsive materials, covalent organic frameworks)
The unique structure of this compound makes it an attractive candidate for incorporation into advanced functional materials. The aldehyde functionality is particularly useful for the construction of dynamic covalent bonds, which are the cornerstone of responsive materials and covalent organic frameworks (COFs).
Responsive Materials: The reversible nature of imine bonds, formed by the reaction of the formyl group with amines, can be exploited to create materials that respond to external stimuli such as pH, light, or temperature. These "smart" materials could find applications in drug delivery, sensing, and self-healing polymers.
Covalent Organic Frameworks (COFs): The directional bonding and geometric control offered by the formyl group make this compound a promising building block for the synthesis of crystalline, porous COFs. These materials have potential applications in gas storage, separation, and catalysis. The amide group could also impart specific functionalities and properties to the resulting COF.
Future research in this area could focus on:
| Material Class | Potential Monomers for Co-condensation | Key Properties and Applications |
| Responsive Gels | Diamines, polyamines | Stimuli-responsive swelling/deswelling, controlled release. |
| Self-Healing Polymers | Polymers with amino end-groups | Autonomous repair of damage. |
| 2D Covalent Organic Frameworks | 1,3,5-Tris(4-aminophenyl)benzene | High surface area, ordered porosity for gas storage and catalysis. |
| 3D Covalent Organic Frameworks | Tetra(4-aminophenyl)methane | Interconnected porous networks for separation and sensing. |
Computational Design of Derivatives with Tuned Reactivity
Computational chemistry offers a powerful tool for accelerating the discovery and development of new this compound derivatives with tailored properties. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict and understand the reactivity, conformational preferences, and electronic properties of these molecules.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Theoretical calculations can provide detailed insights into the mechanisms of known and novel reactions involving this compound, guiding the optimization of reaction conditions.
Substituent Effects: By systematically varying the substituents on the aromatic ring and the ethyl group, computational models can predict how these modifications influence the reactivity of the formyl and amide groups. This allows for the in silico design of derivatives with specific electronic and steric properties.
Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis) for newly synthesized derivatives.
The following table highlights key parameters that can be computationally investigated:
| Computational Method | Investigated Property | Application in Design |
| Density Functional Theory (DFT) | Reaction energy barriers, transition state geometries. | Predicting reaction feasibility and selectivity. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Designing molecules with specific optical properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density distribution. | Analyzing non-covalent interactions and bond strengths. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects. | Understanding behavior in different environments. |
Synergistic Experimental and Theoretical Investigations
The most profound advances in understanding and utilizing this compound chemistry will likely emerge from a close integration of experimental and theoretical approaches. This synergistic strategy allows for a deeper understanding of structure-property relationships and provides a more rational basis for the design of new molecules and materials.
Future research should embrace this collaborative approach:
Validating Theoretical Models: Experimental results from synthesis, reactivity studies, and materials characterization are crucial for validating and refining computational models.
Guiding Experimental Design: Computational predictions can guide the selection of synthetic targets, reaction conditions, and materials architectures, thereby saving time and resources in the laboratory.
Unraveling Complex Phenomena: The combination of experimental and theoretical data can provide a more complete picture of complex phenomena, such as the mechanism of self-assembly in responsive materials or the guest-host interactions in COFs.
Q & A
Basic: What are the recommended synthetic routes for N-ethyl-2-formylbenzamide, and how can researchers optimize yield and purity?
Methodological Answer:
The synthesis of N-ethyl-2-formylbenzamide typically involves multi-step organic reactions. A plausible route includes:
- Step 1: Formylation of 2-ethylbenzamide using formylating agents (e.g., POCl3/DMF) under controlled conditions .
- Step 2: Purification via column chromatography or recrystallization in solvents like dichloromethane or ethanol.
- Optimization Tips: Adjust reaction time (e.g., 18–24 hours for hydrogenation steps ), use catalysts (e.g., Pd/C for reductions ), and monitor temperature (room temperature for acylations ). Yield improvements are achievable by optimizing solvent polarity and stoichiometric ratios.
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR, focusing on formyl proton signals (~8.5–10 ppm) and ethyl group integration .
- HPLC-MS: Assess purity and molecular weight (e.g., ESI+ for [M+H]+ ion detection).
- X-ray Crystallography: Resolve stereochemistry and bond angles, as demonstrated for analogous benzamides .
- FT-IR: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides ).
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Storage Conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling Precautions: Use desiccants (e.g., silica gel) to minimize moisture. Avoid prolonged exposure to light, as benzamide derivatives are prone to photodegradation .
Advanced: What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested experimentally?
Methodological Answer:
Preliminary studies on structurally similar benzamides suggest potential mechanisms:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity ).
- Receptor Binding: Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with targets like GPCRs .
- Validation: Use CRISPR-edited cell lines to knockout suspected targets and assess activity loss .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., –NO₂, –F) at the benzamide ring to modulate electronic effects .
- Backbone Optimization: Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability .
- In Silico Tools: Use QSAR models to predict bioactivity based on substituent Hammett constants (σ) or logP values .
Advanced: How should researchers address contradictions in reported data for this compound derivatives?
Methodological Answer:
- Reproducibility Checks: Replicate synthesis and assays under standardized conditions (e.g., ICH guidelines for purity thresholds ).
- Structural Verification: Cross-validate using orthogonal techniques (e.g., NMR + XRD) to rule out isomerism or impurities .
- Meta-Analysis: Compare datasets across multiple studies, focusing on variables like solvent polarity or assay protocols .
Advanced: What strategies optimize reaction conditions for this compound derivatives in large-scale synthesis?
Methodological Answer:
- Solvent Selection: Use dichloromethane for acylation steps due to its high solubility for benzamides .
- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation efficiency .
- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
Advanced: How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry and calculate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set ).
- Molecular Dynamics (MD): Simulate solvation dynamics in water/ethanol mixtures to predict solubility .
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability, logP, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
